6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Description
6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C21H17N3O3 and its molecular weight is 359.385. The purity is usually 95%.
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Scientific Research Applications
X-ray Powder Diffraction Studies
This compound has been utilized in the study of X-ray powder diffraction data, which is crucial in understanding the crystallography of chemical compounds. The data collected from such studies provide insights into molecular structures and properties (Wang, Suo, Zhang, Hou, & Li, 2017).
Antibacterial Properties
Research has explored the synthesis of various derivatives of this compound and evaluated their antibacterial activities. Some of the synthesized compounds demonstrated significant antibacterial properties, indicating potential applications in combating bacterial infections (Maqbool, Nazeer, Khan, Elliott, Khan, Ashraf, Nasrullah, Arshad, & Munawar, 2014).
Photophysical Properties
Studies have been conducted on the synthesis and photophysical properties of this compound and its derivatives. These investigations are important for understanding how these compounds interact with light, which can have applications in photophysics and materials science (Deore, Dingore, & Jachak, 2015).
Supramolecular Aggregation
Research into the supramolecular aggregation of derivatives of this compound has revealed important information about the hydrogen bonding and crystalline structure of these materials. Such studies are vital for the development of new materials and understanding molecular interactions (Low, Cobo, Sánchez, Trilleras, & Glidewell, 2007).
Vibrational Spectra Analysis
The compound has been the subject of investigations into its structure and vibrational spectra using techniques like FT-IR and Raman spectroscopy. These studies contribute to a deeper understanding of the molecular vibrations and structure (Bahgat, Jasem, & El‐Emary, 2009).
NMR Studies and Tautomeric Structures
Research into the NMR solution studies and crystal structures of pyrazolo[3,4-b]pyridines has revealed preferred tautomeric structures in these compounds, contributing to the understanding of their chemical behavior and potential applications (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).
Anti-Alzheimer and Anti-COX2 Activities
Some derivatives of this compound have shown promising results as anti-Alzheimer and anti-COX2 reagents in preliminary biological screening, indicating potential therapeutic applications (Attaby, Fattah, Shaif, & Elsayed, 2009).
Applications in Optoelectronics
Studies have been conducted on the synthesis and characterization of pyrazolo[4,3-b]pyridine derivatives for use in optoelectronic devices. These investigations are crucial for the development of new materials for electronic and photonic applications (El-Menyawy, Zedan, & Nawar, 2019).
Antiviral Activity
Research into new derivatives of this compound has demonstrated antiviral activity against various viruses, including Herpes simplex. Such studies are important for the development of new antiviral drugs (Bernardino, Azevedo, Pinheiro, Borges, Carvalho, Miranda, Meneses, Nascimento, Ferreira, Rebello, Silva, & Frugulhetti, 2007).
Corrosion Inhibition
Pyrazolopyridine derivatives, including this compound, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments. Such research is crucial for industrial applications where corrosion resistance is essential (Dandia, Gupta, Singh, & Quraishi, 2013).
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-13-19-17(21(25)26)12-18(14-8-10-16(27-2)11-9-14)22-20(19)24(23-13)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWDWQLZCIKSHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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